Methyl 4-[(2-chlorophenyl)methoxy]-6-methylquinoline-2-carboxylate
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is a key component in many functional molecules used in a variety of everyday applications . Thiophene is a five-membered ring compound consisting of four carbon atoms and a sulfur atom. The compound you mentioned seems to be a complex one with these two structures as part of it.
Synthesis Analysis
Imidazoles can be synthesized through a variety of methods. Recent advances in the synthesis of imidazoles highlight the regiocontrolled synthesis of substituted imidazoles . These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole has been used as an important synthon in the development of new drugs . It has a broad range of chemical and biological properties, making it a versatile compound in chemical reactions .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, meaning it shows both acidic and basic properties .Scientific Research Applications
Development of Scalable Synthesis Methods
One study focused on the development of scalable synthesis methods for similar compounds, highlighting the importance of finding efficient routes to produce these chemicals on a larger scale. This research is crucial for the potential pharmaceutical application of such compounds, as it addresses the challenges of manufacturing them in sufficient quantities for further testing and development (R. Scott et al., 2006).
Heterocyclic Synthesis and Chemical Reactivity
Another area of interest is the synthesis of heterocyclic compounds using thiophene derivatives. Studies have investigated the reactivity of thiophenylhydrazonoacetates toward nitrogen nucleophiles, resulting in various heterocyclic derivatives. These findings contribute to the understanding of chemical reactivity and open up new pathways for creating compounds with potential biological activity (R. Mohareb et al., 2004).
Metal-Organic Frameworks (MOFs) for Sensing and Pesticide Removal
Research into thiophene-based metal-organic frameworks (MOFs) demonstrates the potential of these compounds in environmental applications. These MOFs exhibit luminescent sensing capabilities for detecting environmental contaminants such as heavy metals and organic molecules. Additionally, they have shown promise in removing pesticides from solutions, highlighting their potential as multifunctional materials for environmental remediation and monitoring (Yang Zhao et al., 2017).
Synthesis and Biological Activities of Thiophene Derivatives
The synthesis and characterization of new benzo[b]thiophene derivatives have been explored, with a focus on their biological activities. These studies aim to identify compounds with potential pharmacological properties, including antibacterial, antifungal, and anti-inflammatory activities. Such research underscores the importance of thiophene derivatives in the development of new therapeutic agents (A. Isloor et al., 2010).
Mechanism of Action
The mechanism of action of imidazole-based compounds can vary widely depending on their specific structure and the biological system they interact with. For example, some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Future Directions
Properties
IUPAC Name |
methyl 4-[(2-chlorophenyl)methoxy]-6-methylquinoline-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c1-12-7-8-16-14(9-12)18(10-17(21-16)19(22)23-2)24-11-13-5-3-4-6-15(13)20/h3-10H,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBWTLXKAKCQKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2OCC3=CC=CC=C3Cl)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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